Palmitoyl coenzyme A potassium salt
Overview
Description
Palmitoyl coenzyme A potassium salt is a biochemical compound that plays a crucial role in various metabolic processes. It is an acyl-CoA thioester, formed from the condensation of palmitic acid with coenzyme A. This compound is involved in the metabolism of fatty acids and is essential for the biosynthesis of lipids and the beta-oxidation pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl coenzyme A potassium salt typically involves the reaction of palmitic acid with coenzyme A in the presence of ATP. The reaction proceeds through a two-step mechanism, where palmitoyl-AMP is an intermediate. The reaction is catalyzed by palmitoyl-coenzyme A synthetase and is driven to completion by the hydrolysis of pyrophosphate .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods using recombinant bacteria. These bacteria are engineered to produce acetylcoenzyme A synthetase, which catalyzes the conversion of ATP and coenzyme A into palmitoyl coenzyme A .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl coenzyme A potassium salt undergoes various chemical reactions, including:
Oxidation: Involved in the beta-oxidation pathway, where it is broken down to produce acetyl-CoA, NADH, and FADH2.
Reduction: Can be reduced to form palmitic acid and coenzyme A.
Substitution: Participates in the biosynthesis of sphingolipids and other complex lipids.
Common Reagents and Conditions
Oxidation: Requires enzymes such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, and beta-hydroxyacyl-CoA dehydrogenase.
Reduction: Typically involves the use of reducing agents like NADPH.
Substitution: Involves enzymes like serine palmitoyltransferase and other lipid biosynthesis enzymes.
Major Products Formed
Beta-oxidation: Produces acetyl-CoA, NADH, and FADH2.
Lipid Biosynthesis: Forms sphingolipids and other complex lipids.
Scientific Research Applications
Palmitoyl coenzyme A potassium salt has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study fatty acid metabolism.
Biology: Plays a role in the study of lipid biosynthesis and degradation pathways.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industry: Utilized in the production of biofuels and other industrial bioproducts.
Mechanism of Action
Palmitoyl coenzyme A potassium salt exerts its effects by participating in the beta-oxidation pathway, where it is broken down to produce energy in the form of ATP. It also serves as a substrate for the biosynthesis of complex lipids, such as sphingolipids. The compound interacts with various enzymes, including palmitoyl-coenzyme A synthetase and serine palmitoyltransferase, to facilitate these metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Myristoyl coenzyme A: Similar in structure but contains a shorter fatty acid chain (14 carbons) compared to palmitoyl coenzyme A (16 carbons).
Oleoyl coenzyme A: Contains an unsaturated fatty acid chain with a double bond, unlike the saturated chain in palmitoyl coenzyme A.
Stearoyl coenzyme A: Contains an 18-carbon saturated fatty acid chain, making it longer than palmitoyl coenzyme A.
Uniqueness
Palmitoyl coenzyme A potassium salt is unique due to its specific role in the beta-oxidation pathway and its involvement in the biosynthesis of sphingolipids. Its 16-carbon saturated fatty acid chain makes it a key intermediate in various metabolic processes .
Properties
IUPAC Name |
potassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N7O17P3S.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);/q;+1/p-1/t26-,30-,31-,32+,36-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVKHXBDBUXHBT-NNGKVBCISA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65KN7O17P3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1044.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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